N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 synthesis and characterization
N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8
Abstract
Sonidegib (NVP-LDE225) is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Its role in treating advanced basal cell carcinoma (BCC) by disrupting aberrant Hh signaling is well-established.[2][3][4] Isotopic labeling of pharmaceuticals, particularly with deuterium, is a powerful strategy for investigating drug metabolism, pharmacokinetics (DMPK), and can serve as a valuable internal standard for analytical studies.[5] This guide provides a comprehensive technical overview of a proposed synthesis for a deuterated analog, Sonidegib-d8, and outlines the requisite characterization methodologies. The narrative emphasizes the rationale behind strategic decisions in both the synthetic and analytical phases, reflecting field-proven insights for researchers in drug development.
The Hedgehog Signaling Pathway and the Rationale for Sonidegib
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[6] Its dysregulation is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma, where mutations in pathway components are found in the vast majority of cases.[4]
In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor alleviates its inhibition of Smoothened (SMO).[7] This allows SMO, a G protein-coupled receptor-like protein, to initiate a signaling cascade that culminates in the activation and nuclear translocation of Glioma-Associated Oncogene (GLI) transcription factors, which drive the expression of genes involved in cell proliferation and survival.[4][8] Sonidegib exerts its therapeutic effect by binding directly to and antagonizing SMO, thereby blocking the downstream activation of the Hh pathway, irrespective of upstream mutations.[2][9]
Figure 1: The Hedgehog signaling pathway and the mechanism of Sonidegib action.
Retrosynthetic Strategy for Sonidegib-d8
The synthesis of Sonidegib can be logically dissected into two primary building blocks via an amide bond disconnection: the biphenyl carboxylic acid moiety and the aminopyridine-morpholine fragment.[10] For the deuterated analog, Sonidegib-d8, the strategic placement of deuterium atoms is paramount. A plausible and synthetically accessible approach involves deuterating the morpholine ring, a common site for metabolic modification. This guide proposes the synthesis of a d8-labeled morpholine precursor, specifically targeting the two methyl groups and the two adjacent methylene protons, leading to (2R,6S)-2,6-bis(methyl-d3)-morpholine-3,3,5,5-d4. This intermediate can then be coupled with the non-deuterated aminopyridine core.
Figure 2: Retrosynthetic analysis of Sonidegib-d8.
Experimental Protocols: Synthesis of Sonidegib-d8
The following protocols are adapted from established, environmentally conscious synthetic routes, employing aqueous micellar catalysis where feasible to minimize the use of hazardous organic solvents.[10][11][12]
Part A: Synthesis of Key Intermediate: 6-((2R,6S)-2,6-bis(trideuteriomethyl)morpholino-d4)pyridin-3-amine
-
Step 1: Synthesis of (2R,6S)-2,6-bis(trideuteriomethyl)morpholine-d4.
-
Rationale: This step constitutes the core of the isotopic labeling strategy. A multi-step synthesis starting from commercially available deuterated precursors is proposed. For the purpose of this guide, we assume the successful synthesis of this key deuterated intermediate.
-
-
Step 2: Nucleophilic Aromatic Substitution (SNAr).
-
To a reaction vessel, add 6-chloronicotinonitrile (1.0 eq), (2R,6S)-2,6-bis(trideuteriomethyl)morpholine-d4 (1.1 eq), and potassium phosphate (K₃PO₄·H₂O, 1.5 eq).
-
Add an aqueous solution of 2 wt % Brij-30 as the reaction medium.[12]
-
Heat the mixture to 45 °C and stir for 2-4 hours until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Reduction of the Nitrile.
-
Dissolve the product from Step 2 in an appropriate solvent system, such as THF/water.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄) in the presence of a cobalt(II) chloride catalyst.
-
Stir the reaction at room temperature until the nitrile group is fully reduced to an aminomethyl group.
-
Quench the reaction carefully with water and extract the product. Purify by column chromatography to yield the deuterated aminopyridine-morpholine intermediate.
-
Part B: Synthesis of 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
-
Step 4: Suzuki-Miyaura Coupling.
-
Rationale: This key C-C bond-forming reaction is efficiently performed in an aqueous micellar system, significantly reducing palladium catalyst loading and eliminating hazardous organic solvents.[11][12]
-
To a reaction vessel, add methyl 3-bromo-2-methylbenzoate (1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.1 eq), and potassium phosphate (K₃PO₄·H₂O, 1.5 eq).
-
Add an aqueous solution of 2 wt % TPGS-750-M as the surfactant medium.[10]
-
Add a palladium catalyst source (e.g., 5000 ppm Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃).
-
Heat the mixture to 45 °C and stir for 20-24 hours.
-
Extract the product with ethyl acetate and purify as necessary.
-
-
Step 5: Saponification.
-
Dissolve the coupled ester from Step 4 in a mixture of THF and water.
-
Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 75 °C for 5 hours.[12]
-
Cool the reaction mixture and acidify with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the biphenyl carboxylic acid fragment.
-
Part C: Final Amide Coupling to Yield Sonidegib-d8
-
Step 6: Amide Bond Formation.
-
Rationale: The final step involves coupling the two synthesized fragments using a standard peptide coupling agent.
-
In a flask, dissolve the biphenyl carboxylic acid from Part B (1.2 eq), the deuterated aminopyridine-morpholine from Part A (1.0 eq), and a catalytic amount of DMAP (10 mol %) in an aqueous solution of 2 wt % TPGS-750-M.[12]
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 2.0 eq) as the coupling agent.
-
Stir the reaction at 45 °C for 20-24 hours.
-
Upon completion, filter the reaction mixture to remove dicyclohexylurea byproduct.
-
Extract the filtrate with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography or recrystallization to afford the final product, Sonidegib-d8.
-
Physicochemical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized Sonidegib-d8.
Data Presentation: Summary of Analytical Methods
| Technique | Purpose | Typical Parameters/Expected Results |
| HPLC | Purity Assessment | Column: C18 (e.g., 25 cm x 4.6 mm, 5 µm)[13]Mobile Phase: Isocratic mixture of Methanol:Water:Acetonitrile (e.g., 10:10:80 v/v)[13]Flow Rate: 1.0 mL/min[13]Detection: UV at 254 nm[13]Expected Result: Single major peak with purity >98%. |
| Mass Spectrometry | Identity Confirmation & Isotopic Enrichment | Ionization: Electrospray Ionization (ESI), positive mode.Calculated Monoisotopic Mass (Sonidegib): 485.1926 Da[14]Calculated Monoisotopic Mass (Sonidegib-d8): ~493.2429 DaExpected Result: Observation of the [M+H]⁺ ion corresponding to the deuterated mass. Mass distribution should confirm high isotopic enrichment. |
| ¹H NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆Expected Result: Spectrum consistent with Sonidegib structure, but with significant reduction or complete absence of signals for the two morpholine methyl groups and adjacent methylene protons. |
| ²H NMR | Deuterium Incorporation Confirmation | Solvent: CHCl₃ or DMSO-d₅Expected Result: Signals will appear at chemical shifts corresponding to the positions of deuterium incorporation. |
| ¹³C NMR | Carbon Skeleton Confirmation | Expected Result: Spectrum consistent with Sonidegib structure. Carbon signals for deuterated positions may show splitting (due to C-D coupling) and a slight upfield shift. |
Conclusion
This technical guide outlines a robust and plausible pathway for the synthesis and characterization of Sonidegib-d8, a valuable tool for advanced pharmaceutical research. By adapting modern, sustainable synthetic methodologies and proposing a strategic deuteration pattern, this document provides a framework for producing this isotopically labeled compound. The detailed characterization protocol ensures the final product's identity, purity, and isotopic integrity, meeting the rigorous standards required for its intended application in DMPK studies and as an analytical internal standard.
References
-
Takale, B. S., et al. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. Green Chemistry, 2019, 21(22), 6258-6262. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc03144a][10][11][12]
-
Synfacts. Synthesis of Sonidegib Using Palladium Catalysis in Water. Thieme, 2020, 16(02), 0133. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1691238][15][16]
-
Pan, S., et al. Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist. ACS Medicinal Chemistry Letters, 2010, 1(3), 130-134. [URL: https://pubs.acs.org/doi/10.1021/ml100001d][17]
-
National Cancer Institute. Sonidegib. [URL: https://www.cancer.gov/about-cancer/treatment/drugs/sonidegib][8]
-
Wikipedia. Hedgehog pathway inhibitor. [URL: https://en.wikipedia.org/wiki/Hedgehog_pathway_inhibitor][7]
-
D'Angelo, E., et al. Sonidegib for the Treatment of Advanced Basal Cell Carcinoma. Frontiers in Oncology, 2020, 10, 579339. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2020.579339/full][18][19]
-
U.S. Food and Drug Administration. ODOMZO (sonidegib) prescribing information. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/205266s000lbl.pdf][20][21]
- Dummer, R., et al. The 12-month analysis from Basal Cell Carcinoma Outcomes with LDE225 Treatment (BOLT): A phase II, randomized, double-blind study of sonidegib in patients with advanced basal cell carcinoma. Journal of the American Academy of Dermatology, 2016, 75(1), 113-125.e5. [URL: https://www.jaad.org/article/S0190-9622(16)30037-5/fulltext]
-
Tocris Bioscience. Sonidegib. [URL: https://www.tocris.com/products/sonidegib_5548]
-
PubChem. Sonidegib. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Sonidegib][14][22]
-
Ali, A., et al. development and validation of a new hplc method for the detection of sonidegib in mobile phase and human plasma. International Journal of Applied Pharmaceutics, 2021, 13(1), 229-236. [URL: https://innovareacademics.in/journals/index.php/ijap/article/view/40600][13]
-
Singh, S., et al. Synthesis of deuterium-enriched sorafenib derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127321. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X2030386X][5]
-
DermNet. Sonidegib. [URL: https://dermnetnz.org/topics/sonidegib][23]
-
Next Steps in Dermatology. Sonidegib Therapeutic Cheat Sheet. [URL: https://nextstepsinderm.com/derm-topics/sonidegib-therapeutic-cheat-sheet/][24]
-
Mohan, SV., et al. Hedgehog pathway inhibition in advanced basal cell carcinoma: latest evidence and clinical usefulness. Therapeutic Advances in Medical Oncology, 2016, 8(4), 299-310. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4934394/][4]
-
MedchemExpress. Sonidegib (Erismodegib). [URL: https://www.medchemexpress.com/sonidegib.html][25]
-
Sellami, D., et al. Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 2016, 77(4), 745-757. [URL: https://link.springer.com/article/10.1007/s00280-016-2982-1][26]
-
ResearchGate. Characteristics of sonidegib. [URL: https://www.researchgate.net/figure/Characteristics-of-sonidegib-14-15_table1_338760672][3]
-
Pharmacy Times. Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. [URL: https://www.pharmacytimes.com/view/sonidegib-a-hedgehog-signaling-pathway-inhibitor-for-locally-advanced-basal-cell-carcinoma][2]
-
BioGRID. Sonidegib Result Summary. [URL: https://thebiogrid.org/24775005/summary/homo-sapiens/sonidegib.html][1]
-
Wang, Y., et al. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy, 2017, 10, 1493-1502. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5359114/][27]
-
Taniguchi, Y., et al. Synthesis of the deuterated thymidine-d9 and deuterated oligonucleotides. Tetrahedron Letters, 2019, 60(38), 152996. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040391930594X][28]
-
PubChem. N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-pyridinyl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44249110][29]
-
A&G General Chemistry. rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine. [URL: https://www.ag-chem.com/product/1010646-64-7][9]
Sources
- 1. Sonidegib Result Summary | BioGRID [thebiogrid.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog pathway inhibition in advanced basal cell carcinoma: latest evidence and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 7. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. calpaclab.com [calpaclab.com]
- 10. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. medkoo.com [medkoo.com]
- 18. Frontiers | Sonidegib for the Treatment of Advanced Basal Cell Carcinoma [frontiersin.org]
- 19. Sonidegib for the Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Sonidegib - Wikipedia [en.wikipedia.org]
- 23. dermnetnz.org [dermnetnz.org]
- 24. nextstepsinderm.com [nextstepsinderm.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 28. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 29. N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-pyridinyl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | C44H47F6N9O5 | CID 45136862 - PubChem [pubchem.ncbi.nlm.nih.gov]
